Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate
CAS No.: 431913-97-2
Cat. No.: VC21491966
Molecular Formula: C15H21N3O2S
Molecular Weight: 307.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431913-97-2 |
|---|---|
| Molecular Formula | C15H21N3O2S |
| Molecular Weight | 307.4g/mol |
| IUPAC Name | ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21N3O2S/c1-3-20-15(19)18-10-8-17(9-11-18)14(21)16-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,16,21) |
| Standard InChI Key | SRWKAZSWOPMZLA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)C |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)C |
Introduction
Chemical Identity and Properties
The compound Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate is a complex organic molecule belonging to the piperazine derivative class. It combines several functional groups including a piperazine ring system, a carbamothioyl (thioamide) group connected to a p-tolyl (4-methylphenyl) moiety, and an ethyl carboxylate group. This structural arrangement confers specific chemical properties that are valuable in both synthetic chemistry and potential biological applications.
Basic Chemical Information
The following table summarizes the key chemical properties and identifiers of Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate:
| Property | Value |
|---|---|
| CAS Number | 431913-97-2 |
| PubChem CID | 805706 |
| Molecular Formula | C₁₅H₂₁N₃O₂S |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate |
Structural Identifiers
For comprehensive chemical database referencing, the following structural identifiers are associated with this compound:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C15H21N3O2S/c1-3-20-15(19)18-10-8-17(9-11-18)14(21)16-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,16,21) |
| InChIKey | SRWKAZSWOPMZLA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)C |
Structural Characteristics and Functional Groups
The molecular structure of Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate features three key components that determine its chemical behavior and potential biological activity. The piperazine ring serves as the central scaffold, with two distinct functional groups attached at the 1- and 4-positions. The ethyl carboxylate group (ethoxycarbonyl) is attached at the 1-position, while the carbamothioyl group linked to a 4-methylphenyl moiety is connected at the 4-position of the piperazine ring.
The carbamothioyl group (C(=S)NH-) is particularly noteworthy as it contains a thioamide functionality, where the oxygen of a typical amide is replaced with sulfur. This structural feature can significantly affect the compound's chemical reactivity, hydrogen-bonding capabilities, and potential interactions with biological targets. The 4-methylphenyl group (p-tolyl) attached to the carbamothioyl nitrogen adds lipophilicity and potential for π-π interactions in biological systems.
Synthesis and Related Compounds
Related Compounds
Several structurally related compounds have been reported in the literature, providing context for understanding the chemical and potential biological properties of Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate:
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Ethyl piperazine-1-carboxylate (CAS: 120-43-4) - A simpler derivative lacking the carbamothioyl and 4-methylphenyl groups
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Ethyl 4-[(3,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate - An analog where the 4-methylphenyl group is replaced with a 3,4-dichlorophenyl moiety
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Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate (CAS: 294622-57-4) - A related structure with a piperidine ring instead of piperazine
These structural analogs provide valuable insights into the chemical diversity and potential structure-activity relationships within this class of compounds.
Applications in Medicinal Chemistry and Research
Structure-Activity Relationships
The specific structural features of Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate contribute to its potential biological activity profiles:
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The piperazine ring serves as a privileged scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties.
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The carbamothioyl group can engage in hydrogen bonding interactions with biological targets.
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The 4-methylphenyl (p-tolyl) moiety introduces lipophilicity and potential for π-π interactions with aromatic amino acid residues in proteins.
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The ethyl carboxylate group may contribute to binding interactions through hydrogen bond acceptor capabilities.
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